molecular formula C16H11F3N2O B12110737 4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

Cat. No.: B12110737
M. Wt: 304.27 g/mol
InChI Key: HZJNSLGQCHLPPV-UHFFFAOYSA-N
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Description

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline (CAS 1315347-64-8) is a quinoline-derivative compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C16H11F3N2O and a molecular weight of 304.27, this chemical serves as a valuable synthetic intermediate or building block for the development of novel therapeutic agents. The structure of this compound, featuring a quinoline core substituted with a trifluoromethyl group at the 8-position and linked to an aniline moiety via an ether bridge, is associated with diverse biological activities. Research into similar quinoline derivatives has demonstrated their importance in antiparasitic and antimicrobial applications. For instance, the 8-trifluoromethyl quinoline substructure has been identified as a critical feature for the anti-malarial activity of compounds like mefloquine and its derivatives . Furthermore, recent studies highlight the potential of 4-alkoxyquinoline scaffolds in the development of new antimycobacterial agents effective against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains . The aniline group provides a handle for further chemical modification, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

4-[8-(trifluoromethyl)quinolin-4-yl]oxyaniline

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)13-3-1-2-12-14(8-9-21-15(12)13)22-11-6-4-10(20)5-7-11/h1-9H,20H2

InChI Key

HZJNSLGQCHLPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)OC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Ether Formation

Copper(I)-catalyzed Ullmann coupling between 4-iodo-8-(trifluoromethyl)quinoline and 4-aminophenol in the presence of 1,10-phenanthroline achieves moderate yields (60–70%) but requires higher temperatures (150°C).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C, 30 minutes) reduces reaction times for SNAr steps, improving yields to 88% while minimizing side product formation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline has shown promise as a lead compound in the development of anticancer drugs. Its mechanism involves the inhibition of specific protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. The compound induces apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for cancer research and therapeutic development .

Antimycobacterial Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antimycobacterial agents against Mycobacterium tuberculosis. The compound's structural modifications have led to enhanced activity against both drug-susceptible and multidrug-resistant strains. For instance, derivatives with specific substituents demonstrated low minimum inhibitory concentrations (MIC), indicating strong bacteriostatic effects .

Biological Research

Mechanism of Action
The action mechanism of this compound involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to downstream effects that can result in cell death or growth inhibition. This property is particularly beneficial for studying cellular processes related to cancer and infectious diseases .

Cellular Studies
In biological research, this compound serves as an effective tool for studying apoptosis pathways and cell cycle dynamics. Researchers utilize it to investigate how specific signaling pathways are affected by kinase inhibition, providing insights into cancer biology and potential therapeutic interventions .

Materials Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for applications in materials science. Its lipophilicity and metabolic stability enhance its utility in creating advanced materials with specific electronic or optical characteristics. These attributes are crucial for developing sensors, organic light-emitting diodes (OLEDs), and other electronic devices .

Comparison with Similar Compounds

Structural Modifications on the Quinoline Core

4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS: 190728-25-7)
  • Structure : Replaces the 8-trifluoromethyl group with 6,7-dimethoxy substituents.
  • Properties :
    • Melting point: 211–215°C .
    • Purity: 99% (HPLC) .
  • Key Differences: Methoxy groups are electron-donating, increasing electron density on the quinoline ring, whereas trifluoromethyl is electron-withdrawing. Higher melting point compared to trifluoromethyl analogs due to enhanced crystallinity from methoxy groups. Used in pharmaceutical intermediates, highlighting substituent-dependent biological activity .
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (III.2.gB )
  • Structure: Features multiple fluorinated groups (Cl, F, CF₃) on the quinoline core.
  • Synthesis : Generated via Yarovenko’s reagent and BF₃·Et₂O, yielding 35% .
  • Demonstrates the impact of halogenation on agrochemical activity (e.g., crop protection agents) .

Replacement of Quinoline with Heterocyclic Cores

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CAS: 1215670-87-3)
  • Structure: Substitutes quinoline with a pyrimidine ring.
  • Properties: Molecular weight: 255.20 g/mol (vs. ~296 g/mol for quinoline analogs).
  • Applications: Used in kinase inhibitors, suggesting altered target specificity compared to quinoline-based compounds .
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline
  • Structure : Pyridine-based analog with a trifluoromethyl group.
  • Key Differences :
    • Smaller ring system may improve solubility but reduce binding affinity in hydrophobic pockets.
    • Common in small-molecule drug discovery for conditions like inflammation .

Substituent Position and Electronic Effects

3-((8-Methoxyquinolin-4-yl)oxy)aniline (CAS: 220844-65-5)
  • Structure : Methoxy substituent at the 8-position instead of trifluoromethyl.
  • Impact: Methoxy’s electron-donating nature increases quinoline basicity, altering reactivity in electrophilic substitutions.
4-(4-(Trifluoromethyl)phenoxy)aniline (CAS: 57478-19-0)
  • Structure: Trifluoromethyl group on the benzene ring rather than quinoline.
  • Key Differences :
    • Reduced planarity disrupts conjugation between aromatic systems.
    • Demonstrates the importance of trifluoromethyl placement in modulating electronic properties .

Functional Group Additions

4-(((tert-Butyldimethylsilyl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)aniline
  • Structure : Incorporates a silyl ether-protected hydroxymethyl group.
  • Synthesis : 70% yield via reductive cross-coupling .
  • Properties: Exists as a yellow oil (vs. crystalline solids for most analogs).

Biological Activity

4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. The structural characteristics of this compound, including the presence of a trifluoromethyl group and a quinoline moiety, contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific protein kinases. This inhibition leads to downstream cellular effects such as:

  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, effectively halting the proliferation of cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-70.15Apoptosis induction
HepG20.12Cell cycle arrest
A5490.20Inhibition of EGFR signaling

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting specific kinases involved in tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain MIC (µg/mL)
MRSA1.5
VRE3.0
C. difficile1.0

These findings indicate that the compound could be a potential candidate for treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, contributing to increased potency against target kinases.
  • Quinoline Moiety : Essential for binding interactions with protein targets, facilitating effective inhibition of kinase activity.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : This study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity.
  • In Vivo Efficacy Against Tumors : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.

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